molecular formula C12H20O5 B12888867 Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate

Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate

Cat. No.: B12888867
M. Wt: 244.28 g/mol
InChI Key: XDGFWXGJFMPZSH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate is an organic compound with a complex structure that includes a tetrahydrofuran ring, a hydroxyethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate typically involves the reaction of a suitable precursor with ethyl 3-oxobutanoate under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product. The process often involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield an aldehyde or ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyltetrahydrofuran-3-carboxylate can be compared with similar compounds such as:

    Ethyl 3-oxobutanoate: A simpler ester with similar reactivity but lacking the tetrahydrofuran ring.

    2-Hydroxyethyl acrylate: Contains a hydroxyethyl group but differs in the presence of an acrylate moiety instead of a tetrahydrofuran ring.

    Tetrahydrofuran-3-carboxylic acid: Shares the tetrahydrofuran ring but has a carboxylic acid group instead of an ester.

Properties

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

ethyl 3-(2-hydroxyethyl)-2-oxo-5-propyloxolane-3-carboxylate

InChI

InChI=1S/C12H20O5/c1-3-5-9-8-12(6-7-13,11(15)17-9)10(14)16-4-2/h9,13H,3-8H2,1-2H3

InChI Key

XDGFWXGJFMPZSH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C(=O)O1)(CCO)C(=O)OCC

Origin of Product

United States

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